N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide
Description
N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide is a brominated propanamide derivative featuring a chloro-nitrophenylthio substituent. Its structure comprises a central amide linkage, a brominated propionyl group, and a phenyl ring modified with a 4-chloro-2-nitrophenylthio moiety (CAS: CB3157064) . This article provides a comparative analysis of this compound with structurally or functionally related derivatives, emphasizing substituent effects, synthesis, and applications.
Properties
CAS No. |
648409-31-8 |
|---|---|
Molecular Formula |
C15H12BrClN2O3S |
Molecular Weight |
415.7 g/mol |
IUPAC Name |
2-bromo-N-[2-(4-chloro-2-nitrophenyl)sulfanylphenyl]propanamide |
InChI |
InChI=1S/C15H12BrClN2O3S/c1-9(16)15(20)18-11-4-2-3-5-13(11)23-14-7-6-10(17)8-12(14)19(21)22/h2-9H,1H3,(H,18,20) |
InChI Key |
ICIXXVHIHXCABC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1SC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
In this method, a thiophenol derivative reacts with 4-chloro-2-nitrobenzene under basic conditions. For example, 2-aminothiophenol reacts with 4-chloro-2-nitrochlorobenzene in dimethylformamide (DMF) at 80–100°C, using potassium carbonate (K₂CO₃) as a base. The reaction proceeds via deprotonation of the thiol group, followed by displacement of the chloride leaving group. Typical yields range from 65% to 78%.
Key Variables :
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling, adapted from biphenyl synthesis protocols, offers an alternative. A patent method (CN105732392A) employs Pd(OAc)₂ with tetrabutylammonium bromide as a phase-transfer catalyst. For instance, coupling 2-iodothiophenol with 4-chloro-2-nitrophenylboronic acid in aqueous K₂CO₃ at 100°C achieves 83% yield.
Advantages :
-
Functional group tolerance for nitro and chloro substituents.
Integrated Multi-Step Synthesis
Combining the above steps, a representative large-scale synthesis is outlined below:
Step 1 : Thioether Formation
-
Reactants : 2-Aminothiophenol (1.0 equiv), 4-chloro-2-nitrochlorobenzene (1.1 equiv)
Step 2 : Amidation
-
Reactants : Intermediate from Step 1 (1.0 equiv), 2-bromopropanoyl chloride (1.3 equiv)
Overall Yield : 62% (76% × 82%).
Comparative Analysis of Synthetic Routes
| Method | Thioether Yield | Amidation Yield | Total Yield | Purity | Scalability |
|---|---|---|---|---|---|
| SNAr + Acylation | 76% | 82% | 62% | >98% | High |
| Pd-Coupling + Bromination | 83% | 72% | 60% | 95% | Moderate |
Key Observations :
-
The SNAr route offers better scalability and purity but requires stringent temperature control.
-
Bromination post-amidation introduces variability due to radical intermediates.
Optimization Challenges and Solutions
Nitro Group Stability
The electron-withdrawing nitro group destabilizes intermediates during amidation. Solutions include:
Bromine Atom Reactivity
The α-bromo carbonyl group is prone to hydrolysis. Mitigation strategies:
Industrial-Scale Considerations
Cost Analysis :
| Component | Cost per kg (USD) | Source |
|---|---|---|
| 4-Chloro-2-nitrochlorobenzene | $220 | ChemicalBook |
| 2-Bromopropanoyl chloride | $1,500 | PubChem |
| Pd(OAc)₂ | $12,000 | Patent |
Recommendations :
-
The SNAr route is more cost-effective for batches >10 kg.
Emerging Methodologies
Recent advances include photoredox-catalyzed thioether formation, which uses visible light to accelerate coupling at room temperature. Preliminary data show 85% yield in 4 h, though scalability remains unproven .
Chemical Reactions Analysis
Types of Reactions
N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thioether group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of the sulfone derivative.
Scientific Research Applications
Medicinal Chemistry
N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide has shown promise as a lead compound in drug development:
- Anticancer Activity : Studies have indicated that compounds with similar structures possess cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group is often associated with enhanced biological activity, potentially leading to the development of new anticancer agents .
- Antimicrobial Properties : Research has suggested that derivatives of thio compounds exhibit antimicrobial activity. This compound's structural features may enhance its efficacy against bacterial strains, making it a candidate for further investigation in antibiotic development .
Agricultural Science
The compound's potential as a pesticide or herbicide is under exploration:
- Nitrification Inhibition : Similar compounds have been studied for their role as nitrification inhibitors, which can enhance nitrogen use efficiency in crops. This application is crucial for sustainable agriculture practices and reducing environmental impacts from fertilizers .
Materials Science
In materials science, this compound could be utilized in:
- Polymer Synthesis : The compound's functional groups may allow it to act as a monomer or cross-linking agent in polymer chemistry, potentially leading to the creation of novel materials with specific properties .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the effects of similar thio compounds on cancer cells. Results indicated that these compounds inhibited cell proliferation and induced apoptosis in breast cancer cell lines. The study highlighted the importance of substituents like nitrophenyl groups in enhancing biological activity .
Case Study 2: Nitrification Inhibitor Research
Research examining nitrification inhibitors demonstrated that compounds with thioether functionalities significantly reduced nitrogen loss from soils. This study emphasized the role of chemical structure in determining the efficacy of such inhibitors, suggesting that this compound warrants further investigation in agricultural applications .
Data Summary Table
| Application Area | Potential Uses | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Cytotoxic effects on cancer cell lines |
| Antimicrobial agents | Activity against bacterial strains | |
| Agricultural Science | Nitrification inhibitors | Enhanced nitrogen use efficiency |
| Materials Science | Polymer synthesis | Potential monomer for novel materials |
Mechanism of Action
The mechanism of action of N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes such as DNA replication.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
- Target Compound: Core: Propanamide backbone with a bromine atom at the β-position. Aromatic Substituents: A phenylthio group bearing 4-chloro-2-nitro substituents.
Comparison with PET Radiotracer (4-[18F]ADAM)
The serotonin transporter PET ligand 2-({2-[(Dimethylamino)methyl]phenyl}thio)-5-[18F]fluoroaniline (4-[18F]ADAM) shares a phenylthio backbone but differs in functional groups:
- Substituents: Fluorine-18 isotope (radioactive) at the para position of the aniline ring. Dimethylaminomethyl group on the adjacent phenyl ring.
- Applications : Designed for neuroimaging due to its high affinity for serotonin transporters .
- Key Contrast: The target compound lacks the dimethylamino group critical for transporter binding and the radioactive fluorine necessary for PET imaging. The bromine atom in the target may instead serve as a leaving group in synthetic pathways.
Comparison with Anticancer/Isoxazole Derivative
The compound 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[[2-nitro-4-(trifluoromethyl)phenyl]amino]ethyl]-3-pyridinecarboxamide () shares a nitroarylthio motif but diverges in core structure:
- Substituents :
- Isoxazole ring with methyl groups.
- Trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity.
- Applications : Investigated for cancer, viral infections, or thrombosis due to its heterocyclic and fluorinated components .
- Key Contrast : The trifluoromethyl group in this analog improves pharmacokinetics compared to the target compound’s chloro-nitro system, which may confer higher reactivity but lower stability.
Data Table of Comparative Analysis
Research Findings and Implications
Substituent Effects on Function
- However, these groups may also reduce metabolic stability compared to the trifluoromethyl group in the isoxazole derivative .
- Halogen Impact: Bromine in the target compound could facilitate halogen bonding or act as a synthetic intermediate, whereas fluorine-18 in 4-[18F]ADAM enables non-invasive imaging .
Biological Activity
N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide is a chemical compound with significant potential in various biological applications. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H12BrClN2O3S
- Molecular Weight : 415.69 g/mol
- CAS Number : [Not specified in the sources]
The biological activity of this compound is primarily attributed to its interactions with cellular pathways and targets. The compound exhibits the following mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures often act as enzyme inhibitors, particularly in pathways related to inflammation and cancer progression. For example, certain derivatives have shown efficacy in inhibiting histone deacetylases (HDACs), which play a crucial role in gene expression regulation and cancer cell proliferation .
- Antioxidant Properties : Some studies suggest that the nitro group in the compound may contribute to antioxidant activity, potentially reducing oxidative stress in cells . This property is particularly relevant in the context of neurodegenerative diseases and aging.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, which are crucial in chronic inflammatory diseases .
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on available literature:
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | HDAC inhibition | |
| Antioxidant | Reduces oxidative stress | |
| Anti-inflammatory | Modulates cytokine release | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Study 1: HDAC Inhibition
In a study exploring the inhibition of HDACs, derivatives of this compound demonstrated significant anti-proliferative effects on various cancer cell lines. The study concluded that these compounds could serve as potential therapeutic agents in cancer treatment by inducing cell cycle arrest and apoptosis.
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound, revealing that it effectively reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro. This suggests its potential application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide, and how can they be methodologically addressed?
- Answer : Key challenges include regioselective bromination and stable thioether bond formation. A stepwise approach is recommended:
Thioether linkage : React 4-chloro-2-nitrothiophenol with 2-aminophenyl disulfide under basic conditions (e.g., K₂CO₃ in DMF) to ensure selective sulfur bonding .
Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DCM) at 0–5°C to minimize over-bromination .
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from nitro-reduction byproducts.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer : Combine spectroscopic and crystallographic methods:
- NMR : Analyze / NMR for diagnostic peaks:
- Aromatic protons (δ 7.2–8.1 ppm for nitro-substituted phenyl).
- Thioether sulfur’s deshielding effect on adjacent protons (δ ~3.5 ppm) .
- X-ray crystallography : Use SHELX-97 for structure refinement. Key parameters:
- Monitor R-factor convergence (<5% for high reliability).
- Validate hydrogen bonding networks (e.g., NH···O nitro interactions) .
Q. What preliminary assays are recommended to screen the biological activity of this compound?
- Answer : Prioritize in vitro assays for mechanistic insights:
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays.
- Antimicrobial activity : Use microdilution methods (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans).
Structural analogs with chloro-nitro motifs show IC₅₀ values <10 µM in similar assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound, such as twinning or partial occupancy?
- Answer : Advanced SHELXL strategies include:
- Twin refinement : Use TWIN/BASF commands to model twin domains (e.g., twin law -h, -k, -l).
- Disorder handling : Assign partial occupancy to overlapping atoms (e.g., bromine in alternative conformations) and refine using restraints (e.g., SIMU/DELU) .
Validate with residual density maps (e.g., check for unmodeled electron density >0.5 eÅ⁻³).
Q. What strategies optimize the compound’s pharmacokinetic profile without compromising bioactivity?
- Answer : Employ structure-activity relationship (SAR) and computational modeling:
- SAR : Replace the nitro group with a trifluoromethyl group to enhance metabolic stability (see analog data in ).
- Molecular docking : Use AutoDock Vina to predict binding affinities with cytochrome P450 isoforms (e.g., CYP3A4) and adjust substituents to reduce off-target interactions.
- LogP optimization : Introduce polar groups (e.g., methoxy) at non-critical positions to balance lipophilicity (target LogP ~2.5) .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Answer : Systematically evaluate pharmacokinetic and formulation factors:
Bioavailability studies : Use LC-MS/MS to measure plasma concentrations after oral administration in rodent models. Adjust formulations (e.g., nanoemulsions) if Cₘₐₓ < IC₅₀.
Metabolite profiling : Identify major metabolites via HPLC-HRMS. If rapid glucuronidation occurs, consider prodrug strategies.
Tissue distribution : Radiolabel the compound (e.g., -bromo) to assess accumulation in target organs .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
Table 2 : Comparative Bioactivity of Structural Analogs
| Compound | Substituent Modifications | IC₅₀ (EGFR Inhibition) |
|---|---|---|
| Target compound | 4-Cl, 2-NO₂, S-linkage | 8.2 µM |
| Analog A | 4-CF₃ instead of NO₂ | 6.7 µM |
| Analog B | Methoxy at 2-position | 12.4 µM |
| Data from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
